Elsinore pill

Description

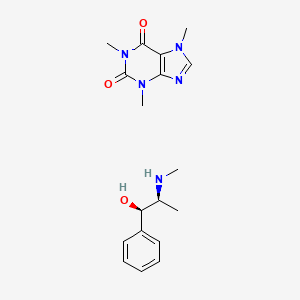

Structure

2D Structure

Properties

CAS No. |

79992-72-6 |

|---|---|

Molecular Formula |

C18H25N5O3 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H15NO.C8H10N4O2/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h3-8,10-12H,1-2H3;4H,1-3H3/t8-,10-;/m0./s1 |

InChI Key |

CTSFIJCLRRGCGJ-GNAZCLTHSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Synonyms |

caffeine - ephedrine caffeine, ephedrine drug combination Elsinore pill Letigen |

Origin of Product |

United States |

Chemical Structure and Theoretical Properties of Elsinore Combination Constituents

Ephedrine (B3423809): Stereochemical Considerations and Predicted Conformations

Ephedrine is a sympathomimetic amine derived from plants of the Ephedra genus. wikipedia.org Its chemical structure, 2-methylamino-1-phenyl-1-propanol, is notable for possessing two chiral centers, which gives rise to a total of four possible stereoisomers. msu.edu

Enantiomeric Forms and Diastereomers

The two stereogenic carbons in the ephedrine molecule mean that it can exist as two pairs of enantiomers. msu.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. pace.edu

By convention, the pair of enantiomers with the (1R,2S) and (1S,2R) configurations are designated as ephedrine. The other pair of enantiomers, which have the (1R,2R) and (1S,2S) configurations, are known as pseudoephedrine. wikipedia.org These diastereomers (e.g., (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine) have different physical properties and can be separated more readily than enantiomers. msu.eduresearchgate.net The naturally occurring and most commonly marketed isomer is (1R,2S)-(-)-ephedrine. wikipedia.orgresearchgate.net

Table 1: Stereoisomers of 2-Methylamino-1-phenyl-1-propanol

| Name | Configuration | Optical Rotation | Relationship |

|---|---|---|---|

| (-)-Ephedrine | (1R,2S) | Levorotatory (-) | Enantiomer of (+)-Ephedrine; Diastereomer of Pseudoephedrine isomers |

| (+)-Ephedrine | (1S,2R) | Dextrorotatory (+) | Enantiomer of (-)-Ephedrine; Diastereomer of Pseudoephedrine isomers |

| (+)-Pseudoephedrine | (1S,2S) | Dextrorotatory (+) | Enantiomer of (-)-Pseudoephedrine; Diastereomer of Ephedrine isomers |

| (-)-Pseudoephedrine | (1R,2R) | Levorotatory (-) | Enantiomer of (+)-Pseudoephedrine; Diastereomer of Ephedrine isomers |

Computational Modeling of Preferred Conformations

Computational studies and molecular simulations have been employed to understand the preferred three-dimensional shapes of ephedrine and its diastereomers. These studies show that the different stereochemical configurations lead to distinct conformational behaviors. csic.es

The relative orientation of the hydroxyl (-OH) and amino (-NHCH₃) groups is crucial. In ephedrine, these groups are anti-periplanar in preferred conformations, which minimizes steric hindrance. In pseudoephedrine, they are syn-clinal (gauche), allowing for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen. This difference in intramolecular bonding significantly influences their supramolecular behavior and interaction with other molecules. csic.es

Quadrupolar NMR crystallography, combined with computational structure prediction, has been used to refine the crystal structures of ephedrine HCl and pseudoephedrine HCl. rsc.org These methods confirm the distinct conformations and packing arrangements dictated by their stereochemistry. Molecular simulations have also shown that ephedrine tends to form π-π stacked dimers when confined, such as within the channels of AFI aluminophosphate frameworks, a behavior influenced by its specific conformation. csic.es

Caffeine (B1668208): Purine (B94841) Alkaloid Structure and Theoretical Implications

Caffeine is a naturally occurring central nervous system stimulant belonging to the methylxanthine class. nepjol.infowikipedia.org It is chemically a purine alkaloid, structurally related to the adenine (B156593) and guanine (B1146940) bases found in DNA and RNA. wikipedia.org

Molecular Architecture and Tautomerism

The molecular architecture of caffeine (1,3,7-trimethylxanthine) consists of a xanthine (B1682287) core with three methyl groups attached at positions 1, 3, and 7. nih.gov This core is composed of two fused heterocyclic rings: a pyrimidine-dione and an imidazole (B134444) ring. wikipedia.org The molecule is planar and, lacking any stereogenic centers, is achiral. wikipedia.org

Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. While related purine bases like xanthine and hypoxanthine (B114508) can exist in multiple tautomeric forms (e.g., keto-enol tautomerism), caffeine is observed to exist in a single tautomeric form. core.ac.uk This is because the nitrogen atoms that would typically participate in tautomeric shifts are substituted with methyl groups, which prevents the requisite proton migration. core.ac.ukacs.org While a keto-enol tautomer of caffeine can be drawn theoretically, it is not a significant species under normal conditions. chegg.com

Key Functional Groups and Predicted Reactivity

Caffeine's structure contains several key functional groups that determine its chemical properties. These include two amide groups within the pyrimidine-dione ring, tertiary amine groups, an imine group, and an alkene double bond. vedantu.comlongdom.org

The reactivity of a molecule can be predicted using quantum chemical calculations, such as by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) reflects the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher polarizability and greater reactivity. nepjol.info Computational studies on caffeine cocrystals have utilized this principle to understand molecular interactions. nepjol.info The nitrogen atoms in the rings make caffeine weakly basic, requiring a strong acid for protonation. wikipedia.org The presence of oxygen and nitrogen atoms allows caffeine to act as a hydrogen bond acceptor, enabling the formation of cocrystals with other molecules, such as carboxylic acids. nepjol.info

Table 2: Selected Properties of Caffeine

| Property | Value/Description |

|---|---|

| IUPAC Name | 1,3,7-trimethylpurine-2,6-dione nih.gov |

| Molecular Formula | C₈H₁₀N₄O₂ nih.gov |

| Molar Mass | 194.19 g/mol nih.gov |

| Key Functional Groups | Amide, Amine (tertiary), Imine, Alkene longdom.org |

| Chirality | Achiral wikipedia.org |

| Tautomerism | A single tautomeric form predominates core.ac.uk |

Phenobarbital (B1680315): Barbiturate (B1230296) Structural Framework and Theoretical Flexibility

Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a derivative of barbituric acid, a substituted pyrimidine. nih.gov The core structure is a six-membered heterocyclic ring containing two nitrogen atoms and three carbonyl groups. The therapeutic properties of barbiturates are conferred by the substitution of alkyl or aryl groups onto this ring. nih.gov

The structure of phenobarbital is characterized by considerable conformational flexibility, primarily due to the rotation of the ethyl and phenyl groups attached to the C5 position of the barbiturate ring. researchgate.net This flexibility is a key factor in its ability to interact with biological targets and to form multiple crystal polymorphs—different solid-state forms of the same compound. researchgate.netresearchgate.net

Computational studies have been crucial in exploring the potential energy landscape of phenobarbital to predict its various stable crystal structures. researchgate.net These methods often treat the molecule as a set of linked rigid units (the phenyl ring and the barbiturate core) and calculate the conformational energy as a function of the torsion angles that connect them. researchgate.net Such analyses have successfully proposed structures for previously uncharacterized polymorphs. researchgate.net

The existence of numerous polymorphs (Forms I, II, III, V, VI, etc.) is direct evidence of phenobarbital's structural flexibility. researchgate.netresearchgate.net These forms differ in their hydrogen-bonding patterns (typically N-H···O interactions), molecular packing, and the specific conformation of the phenobarbital molecules within the crystal lattice. researchgate.netresearchgate.net For instance, different polymorphs can exhibit distinct one-dimensional chains or two-dimensional networks based on their hydrogen bonds. researchgate.netresearchgate.net Molecular docking and dynamics simulations further probe this flexibility by modeling the interactions and conformational changes that occur when phenobarbital binds to proteins. nih.govbrieflands.com

Table 3: Selected Properties of Phenobarbital

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molar Mass | 232.24 g/mol |

| Core Structure | Barbituric acid derivative (substituted pyrimidine) nih.gov |

| Key Feature | Conformational flexibility of ethyl and phenyl substituents researchgate.net |

| Polymorphism | Exhibits multiple known crystal polymorphs (I, II, III, etc.) researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ephedrine |

| Caffeine |

| Phenobarbital |

| Pseudoephedrine |

| Adenine |

| Guanine |

| Xanthine |

| Hypoxanthine |

| Barbituric acid |

| 2-Methylamino-1-phenyl-1-propanol |

| 1,3,7-trimethylxanthine |

An extensive search of scientific literature and chemical databases has yielded no results for a chemical compound or combination therapy referred to as the "Elsinore pill." This name does not correspond to any known chemical entity in publicly available scientific or medical research. It is possible that "this compound" is a fictional name, a proprietary code name not in the public domain, or a misnomer for another compound.

Due to the complete absence of verifiable scientific data regarding the "this compound," it is not possible to generate a factually accurate article on its chemical structure, theoretical properties, stereochemistry, or inter-compound interactions as requested in the provided outline. Creating such an article would require fabricating information, which would violate the principles of scientific accuracy.

If "this compound" is a placeholder for a different, known chemical or combination of compounds, please provide the correct scientific names to enable the generation of an accurate and informative article.

Biosynthesis, Chemical Synthesis, and Derivatization Strategies for Constituent Compounds

Ephedrine (B3423809): Natural Occurrence and Stereoselective Synthetic Routes

Ephedrine is a phenethylamine (B48288) alkaloid that has been used in traditional Chinese medicine for centuries, derived from plants of the Ephedra genus. scribd.com Its chemical structure was elucidated and first synthesized in 1885. wikipedia.org The carbon skeleton of ephedrine is generated from a C6-C1 unit related to benzaldehyde (B42025) or benzoic acid and a C2 unit from pyruvic acid. scribd.com While it can be extracted from plant sources, where it may constitute 1-2% of the leaves, most modern production relies on chemical or biocatalytic synthesis. dcu.ie

Biocatalytic methods leverage the high selectivity of enzymes to produce specific stereoisomers of ephedrine, which is crucial for its biological activity. A landmark industrial biocatalytic process involves the use of fermenting yeast, such as Saccharomyces cerevisiae, to catalyze the acyloin condensation of benzaldehyde and acetaldehyde, forming the key precursor L-phenylacetylcarbinol (L-PAC). vu.edu.auacs.org This biotransformation is a critical step in the commercial production of l-ephedrine. vu.edu.au

Enzymes like acetolactate synthase (AHAS) and pyruvate (B1213749) decarboxylase (PDC) have been extensively studied for their ability to catalyze the carboligation of aromatic aldehydes and pyruvate to generate α-hydroxyketones like L-PAC, which are intermediates for Ephedra-type alkaloids. nih.gov Researchers continuously explore new enzymes and engineer existing ones to improve substrate scope and reaction efficiency, enabling the synthesis of a diverse range of ephedrine analogues. nih.govmdpi.com

Interactive Data Table: Key Enzymes in Ephedrine Precursor Biocatalysis

| Enzyme Family | Example Enzyme | Substrates | Product | Reference |

|---|---|---|---|---|

| Lyases | Pyruvate Decarboxylase (PDC) | Benzaldehyde, Pyruvate | L-Phenylacetylcarbinol (L-PAC) | nih.gov |

| Lyases | Acetolactate Synthase (AHAS) | Aromatic Aldehydes, Pyruvate | α-hydroxyketones | nih.gov |

| Lyases | Benzoylformate Decarboxylase | Benzaldehyde, Acetaldehyde | L-Phenylacetylcarbinol (L-PAC) | vu.edu.au |

Chemoenzymatic synthesis combines biological and chemical steps to create efficient and selective production routes. The first industrial example of this approach was developed for l-ephedrine production, which utilized a yeast-mediated "umpolung" reaction followed by a metal-catalyzed diastereoselective reduction. mdpi.com

A common chemoenzymatic route proceeds as follows:

Biocatalytic Step: Fermentation using Saccharomyces cerevisiae converts benzaldehyde into L-phenylacetylcarbinol (L-PAC). vu.edu.au

Chemical Step: The L-PAC intermediate is then chemically converted via reductive amination. This involves reacting L-PAC with methylamine (B109427) to form an imine, which is subsequently reduced using a metal catalyst (e.g., palladium on charcoal) and hydrogen to yield l-ephedrine. dcu.ievu.edu.au

This combination of a highly stereoselective enzymatic step with efficient chemical transformations represents a powerful strategy for producing chiral molecules like ephedrine. rsc.orgnih.gov

Biocatalytic Approaches to Ephedrine Production.

Caffeine (B1668208): Metabolic Pathways and Laboratory Synthesis

Caffeine is a purine (B94841) alkaloid found in numerous plant species, including Coffea (coffee) and Camellia sinensis (tea). wikipedia.orgcabidigitallibrary.org It is a methylxanthine that is chemically related to the adenine (B156593) and guanine (B1146940) bases found in DNA and RNA. wikipedia.org

The biosynthesis of caffeine in plants is a multi-step process that starts from purine nucleotides. cabidigitallibrary.orgimrpress.com The primary pathway involves the conversion of xanthosine (B1684192) to caffeine. igem.org

The main biosynthetic route is as follows: Xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → Theobromine (B1682246) → Caffeine cabidigitallibrary.orgigem.org

This pathway consists of three methylation steps and one nucleosidase reaction. cabidigitallibrary.org The methyl groups are donated by S-adenosyl-L-methionine (SAM). cabidigitallibrary.org Several N-methyltransferase enzymes catalyze the methylation reactions, and their substrate specificity dictates the final products in different plant species. igem.org The genes for these key enzymes, including 7-methylxanthosine synthase, theobromine synthase, and caffeine synthase, have been identified and cloned, particularly from coffee plants. imrpress.comigem.org

Interactive Data Table: Key Steps in Caffeine Biosynthesis

| Precursor | Enzyme | Product | Reference |

|---|---|---|---|

| Xanthosine | 7-methylxanthosine synthase | 7-methylxanthosine | igem.org |

| 7-methylxanthosine | N-methylnucleosidase | 7-methylxanthine | igem.org |

| 7-methylxanthine | Theobromine synthase | Theobromine | igem.org |

| Theobromine | Caffeine synthase | Caffeine | igem.org |

While caffeine can be extracted from natural sources, often as a byproduct of decaffeination, chemical synthesis is a major source of commercial caffeine. wikipedia.orgproperwild.com Synthetic caffeine is chemically identical to its natural counterpart. wikipedia.org

One common industrial synthesis starts with dimethylurea and cyanoacetic acid. google.com The process involves a series of reactions including condensation, cyclization, nitrosation, reduction, and acylation, culminating in methylation to form the caffeine molecule. google.com

A classic laboratory synthesis, first described by Emil Fischer, involves the N-methylation of theobromine. scielo.org.mxelsevier.es Theobromine can be methylated using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. elsevier.es More modern approaches use dimethyl carbonate with a phase transfer catalyst, which offers benefits such as higher yields, simpler processing, and reduced environmental impact. google.com Another method involves reacting an alkali salt of theophylline (B1681296) with methanol (B129727) and carbon monoxide at high temperature and pressure. google.com

Molecular Mechanisms and Receptor Level Interactions of Elsinore Combination Components

Ephedrine's Sympathomimetic Actions at Adrenergic Receptors

Ephedrine (B3423809), a sympathomimetic amine, exerts its effects through a combination of direct and indirect actions on the adrenergic receptor system. ed.ac.ukpatsnap.com Its principal mechanism involves the indirect stimulation of these receptors by prompting the release of norepinephrine (B1679862) from presynaptic neurons. ed.ac.uk

Agonist Activity at Alpha- and Beta-Adrenoceptor Subtypes (theoretical and in vitro receptor studies)

Ephedrine demonstrates direct agonist activity at both α- and β-adrenergic receptors. patsnap.comdrugbank.com However, some research suggests this direct action may be weak. ed.ac.uk In vitro studies using Chinese hamster ovary cells expressing human β-adrenergic receptor subtypes have shown that ephedrine isomers can directly stimulate these receptors. nih.gov Specifically, (1R,2S)-ephedrine was found to be the most potent of the four isomers on all three human β-adrenoceptor subtypes (β1, β2, and β3). nih.gov It acted as a nearly equipotent agonist at β1- and β2-adrenoceptors and was the only isomer to show weak partial agonist activity at the β3-adrenoceptor. nih.gov

Conversely, other in vitro studies screening a range of cloned human receptors found that ephedrine-like compounds had weak affinity for α2-adrenergic receptors and no significant activity at β-adrenergic or α1-adrenergic receptors. nih.gov Studies on human α-adrenergic receptor subtypes expressed in HEK and Chinese hamster ovary cells indicated that ephedrine alkaloids did not activate α1- and α2-adrenoceptors but rather acted as antagonists. researchgate.net The blockade of presynaptic α2A- and α2C-adrenoceptors may contribute to the direct actions of ephedrine alkaloids. researchgate.net

The stimulation of α1-adrenergic receptors leads to vasoconstriction, while β1-adrenergic receptor stimulation increases heart rate and contractility. drugbank.com Activation of β2-adrenergic receptors results in bronchodilation. drugbank.com

Interactive Table: Ephedrine Isomer Activity at Human β-Adrenergic Receptors

| Isomer | Receptor | Potency (EC50, µM) | Maximal Response (% of Isoproterenol) |

| 1R,2S-ephedrine | β1-AR | 0.5 | 68 |

| 1S,2R-ephedrine | β1-AR | 72 | 66 |

| 1S,2S-pseudoephedrine | β1-AR | 309 | 53 |

| 1R,2R-pseudoephedrine | β1-AR | 1122 | 53 |

| 1R,2S-ephedrine | β2-AR | 0.36 | 78 |

| 1R,2R-pseudoephedrine | β2-AR | 7 | 50 |

| 1S,2S-pseudoephedrine | β2-AR | 10 | 47 |

| 1S,2R-ephedrine | β2-AR | 106 | 22 |

| 1R,2S-ephedrine | β3-AR | 45 | 31 |

Data sourced from in vitro studies on CHO cells expressing human β-AR subtypes. nih.gov

Mechanisms of Norepinephrine Release and Reuptake Inhibition (molecular level)

The primary mechanism of ephedrine's action is its indirect effect on adrenergic neurons. ed.ac.uk It displaces norepinephrine from storage vesicles within presynaptic neurons, leading to its release into the synaptic cleft. ed.ac.ukpatsnap.com This displaced norepinephrine is then free to activate postsynaptic adrenergic receptors. ed.ac.uk

Furthermore, ephedrine inhibits the reuptake of norepinephrine from the synapse back into the presynaptic neuron. patsnap.comdrugbank.compatsnap.com This action prolongs the presence of norepinephrine in the synaptic cleft, thereby enhancing and sustaining the stimulation of adrenergic receptors. patsnap.compatsnap.com This reuptake inhibition is a key feature of its sympathomimetic effect. mdpi.comdrugs.com The most potent action of ephedrine-type compounds has been identified as being substrates for the norepinephrine transporter. nih.gov

Caffeine's Modulation of Cellular Signaling Pathways

Caffeine (B1668208), a methylxanthine, is a widely consumed psychoactive substance that exerts its biological effects through several mechanisms, primarily by acting as an antagonist at adenosine (B11128) receptors. nih.govwikipedia.org

Adenosine Receptor Antagonism (A1, A2A, A2B, A3) and Downstream Theoretical Effects

Caffeine acts as a non-selective antagonist for all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govnih.govresearchgate.net It has a three-dimensional structure similar to adenosine, which allows it to bind to these receptors and block the binding of endogenous adenosine. wikipedia.org The affinity of caffeine for these receptors varies, with reported Ki values of 12 µM for A1, 2.4 µM for A2A, 13 µM for A2B, and 80 µM for A3 in humans. wikipedia.org

By blocking these receptors, caffeine removes the normal inhibitory tone that adenosine exerts on the central nervous system. nih.govwikipedia.org Antagonism of A1 and A2A receptors, which have a high affinity for adenosine, is primarily responsible for caffeine's stimulant effects. researchgate.net The blockade of A1 receptors can lead to increased heart rate and neurotransmitter release. patsnap.com Antagonism of A2A receptors is associated with increased alertness and reduced drowsiness. patsnap.com In the brain, this antagonism leads to the disinhibition of the tuberomammillary nucleus, a key mechanism for its wakefulness-promoting effects. wikipedia.org

Downstream, the blockade of adenosine receptors can influence various signaling pathways. For instance, A2A receptor stimulation normally increases adenylyl cyclase activity, leading to higher cAMP levels and subsequent activation of protein kinase A (PKA). diva-portal.org By blocking this, caffeine can modulate these downstream pathways. The interaction is complex, as A1 receptors are linked to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors are linked to Gs proteins, which stimulate it. diva-portal.org

Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling (cAMP, cGMP)

In addition to adenosine receptor antagonism, caffeine can also inhibit phosphodiesterase (PDE) enzymes. nih.govresearchgate.net PDEs are responsible for the degradation of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By inhibiting PDEs, caffeine can lead to an increase in the intracellular concentrations of cAMP and cGMP. researchgate.netresearchgate.netwjgnet.com

However, caffeine is considered a weak inhibitor of PDEs, and the concentrations required for significant inhibition may be higher than those typically achieved through normal consumption. nih.gov The inhibition of PDEs is thought to contribute to some of caffeine's effects, such as its cardiostimulatory actions. nih.gov Increased levels of cAMP and cGMP can activate various downstream targets, including protein kinases like PKA and PKG, and regulate cyclic nucleotide-gated ion channels. mdpi.comphysiology.orgplos.org For example, increased cAMP can activate PKA, which is involved in numerous cellular processes. mdpi.com Similarly, increased cGMP can activate PKG and influence pathways related to cell growth and other functions. physiology.orgplos.org

Interactive Table: Caffeine's Primary Molecular Targets

| Target | Action | Primary Consequence |

| Adenosine Receptors (A1, A2A, A2B, A3) | Antagonist | Blocks inhibitory effects of adenosine, leading to CNS stimulation. nih.govwikipedia.orgnih.gov |

| Phosphodiesterases (PDEs) | Inhibitor | Increases intracellular levels of cAMP and cGMP. nih.govresearchgate.netresearchgate.net |

Phenobarbital's Allosteric Potentiation of GABA-A Receptor Activity

Phenobarbital (B1680315), a barbiturate (B1230296), primarily exerts its effects on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and an inhibitory effect on neurotransmission. mdpi.com

Phenobarbital acts as a positive allosteric modulator of the GABA-A receptor. mdpi.comdovepress.com This means it binds to a site on the receptor that is distinct from the GABA binding site (an allosteric site) and enhances the receptor's response to GABA. nih.govdrugbank.com Specifically, barbiturates like phenobarbital prolong the duration of the opening of the GABA-A receptor's chloride channel when GABA is bound. nih.govdrugbank.comumich.edu This increased duration of channel opening leads to a greater influx of chloride ions and, consequently, a more potent inhibitory effect. nih.gov While pentobarbital (B6593769) has been shown to increase the affinity of GABA for its receptor, this has not been demonstrated for phenobarbital. umich.edu

The binding site for barbiturates on the GABA-A receptor is thought to be located within the transmembrane domains of the β subunit. nih.gov While the precise location is not fully defined, it is believed to involve a pocket formed by specific amino acid residues. nih.gov In addition to potentiating GABA's effects, at higher concentrations, barbiturates can directly activate GABA-A receptors even in the absence of GABA. nih.gov

Theoretical Binding Sites and Conformational Changes

Ephedrine and Adrenergic Receptors:

Ephedrine functions as a mixed-acting adrenergic agonist. Its mechanism involves both direct, albeit low-affinity, binding to α- and β-adrenergic receptors and an indirect action by promoting the release of norepinephrine from sympathetic nerve terminals. academie-sciences.frwikipedia.org This released norepinephrine then acts as the primary agonist on adrenergic receptors.

The specific binding site for ephedrine on adrenergic receptors is not as precisely defined in crystal structures as for other ligands. However, studies using immobilized β2-adrenoceptors (β2-AR) have provided insights into its binding thermodynamics. The interaction is spontaneous and exothermic. plos.org The stereochemistry of ephedrine, which has two chiral centers, is crucial for its binding and functional activity. academie-sciences.frwikipedia.org For instance, the presence of an N-methyl group in ephedrine decreases its binding affinity at α-adrenergic receptors compared to its precursor, norephedrine. wikipedia.org

Conformational changes in the receptor are integral to its activation. While specific ephedrine-induced conformational shifts are not detailed, research has shown that external factors like temperature can regulate the conformation of the β2-AR, which in turn alters its binding interaction with ephedrine and its diastereomer, pseudoephedrine. osti.govnih.gov

| Parameter | Ephedrine + β2-AR | Pseudoephedrine + β2-AR |

| Association Constant (Ka) at 37°C | (5.94 ± 0.05) × 10³/M | (3.80 ± 0.02) × 10³/M |

| Gibbs Free Energy (ΔGθ) | -(22.33 ± 0.04) kJ/mol | -(21.17 ± 0.02) kJ/mol |

| Enthalpy (ΔHθ) | -(6.51 ± 0.69) kJ/mol | -(7.48 ± 0.56) kJ/mol |

| Entropy (ΔSθ) | 50.94 ± 0.31 J/mol·K | 44.13 ± 0.01 J/mol·K |

| Data sourced from studies on immobilized β2-adrenoceptors. plos.org |

Caffeine and Adenosine Receptors:

Caffeine acts as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes. nih.gov The binding of caffeine to the human adenosine A2A receptor (A2AAR) has been extensively studied. The orthosteric binding pocket is located within the receptor's seven-transmembrane bundle and is defined by key residues. nih.gov

Molecular simulations and crystallographic data show that caffeine binds within this pocket, forming a characteristic hydrogen bond with the residue Asn253 (N6.55). nih.govfrontiersin.org Other interacting residues include Phe168 (F45.52ECL2), Val84 (V3.32), Leu85 (L3.33), and Met177 (M5.38). nih.govfrontiersin.org Upon binding, caffeine induces a conformational change in the receptor, stabilizing it in an inactive or intermediate state, which prevents the binding of the endogenous agonist adenosine and subsequent G-protein activation. nih.govnih.govproteopedia.org This antagonist action avoids the significant conformational changes across the transmembrane helices that are associated with full agonist-induced receptor activation. frontiersin.org

Proposed Modulation of Chloride Ion Flux

The primary mechanisms of ephedrine and caffeine are not directly linked to the modulation of chloride ion (Cl⁻) flux. However, secondary or tissue-specific effects have been reported, particularly for caffeine.

There is no substantial evidence to suggest that ephedrine directly modulates chloride ion channels as part of its sympathomimetic action.

For caffeine, some studies have explored its effects on Cl⁻ currents. In rat hippocampal neurons, caffeine was found to reversibly inhibit Cl⁻ currents that were induced by the inhibitory amino acids glycine (B1666218) and GABA. nih.gov This suggests that methylxanthines may act directly on the glycine receptor-Cl⁻ channel complex, and this blockade could contribute to their excitatory effects in the central nervous system. nih.gov Conversely, a study on isolated rat colon found that caffeine did not significantly affect the active transport of Cl⁻ across the intestinal epithelium. sav.sk Other research has indicated that caffeine's signaling cascade may involve changes in intracellular calcium, which can be linked to the activity of calcium-activated chloride channels in certain cell types like airway smooth muscle. nih.govresearchgate.net However, this is an indirect effect and not considered a primary mechanism of the Elsinore combination's therapeutic action.

Theoretical Basis for Synergistic and Antagonistic Interactions within the Elsinore Combination

The combination of ephedrine and caffeine is known to produce a synergistic effect, meaning their combined impact is greater than the sum of their individual effects. examine.com This synergy is pharmacodynamic in nature, arising from their complementary actions at the molecular and cellular levels. researchgate.netresearchgate.net

Receptor Cross-talk and Signal Transduction Integration

The synergy of the Elsinore combination can be largely explained by the cross-talk between the adrenergic and adenosinergic signaling pathways.

Adrenergic Stimulation by Ephedrine : Ephedrine increases the amount of norepinephrine available in the synapse. Norepinephrine binds to β-adrenergic receptors on target cells (e.g., adipocytes), which are G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). semanticscholar.orgnih.gov

Adenosine Receptor Antagonism by Caffeine : Adenosine, acting through A1 receptors (another type of GPCR), normally inhibits adenylyl cyclase via an inhibitory G-protein (Gαi). This action reduces cAMP levels and can also inhibit norepinephrine release. Caffeine blocks these A1 receptors, thereby removing this inhibitory brake on norepinephrine release and cAMP production. nih.govnih.gov

Signal Integration : The simultaneous actions of ephedrine and caffeine converge on the cAMP signaling pathway. Ephedrine promotes cAMP production via norepinephrine, while caffeine prevents its inhibition (by blocking adenosine) and also slows its degradation by inhibiting the enzyme phosphodiesterase (PDE). semanticscholar.orgnih.gov The result is a sustained and amplified level of intracellular cAMP, leading to a more potent physiological response, such as lipolysis and thermogenesis. nih.gov

Studies have shown that stimulation of Gαi-coupled receptors (like the A1 adenosine receptor) can enhance the signaling of Gαq-coupled receptors (like the α1-adrenergic receptor) through the release of Gβγ subunits, demonstrating a complex level of signal integration. pnas.org Furthermore, cross-talk between A1R and β1-adrenergic receptors can modulate the activity of protein kinase C (PKCε), indicating a complex interplay that regulates cellular function. nih.govnih.gov

Pharmacodynamic Interactions at the Molecular Level

The pharmacodynamic interaction is a classic example of synergism where two compounds affect the same signaling pathway through different mechanisms.

Ephedrine's Role : Primarily increases the concentration of the agonist (norepinephrine) at the adrenergic receptor. academie-sciences.fr

Caffeine's Dual Role :

Acts as a competitive antagonist at presynaptic adenosine A1 receptors, which normally suppress norepinephrine release. This leads to further enhancement of norepinephrine in the synapse. nih.gov

Acts as a phosphodiesterase (PDE) inhibitor inside the cell. By inhibiting PDE, caffeine reduces the breakdown of cAMP, the second messenger produced by adrenergic receptor activation. semanticscholar.org

This dual action of caffeine perfectly complements ephedrine's action. The increased availability of norepinephrine (from ephedrine) robustly stimulates the β-adrenergic receptors, and the resulting cAMP signal is then protected from degradation and disinhibition (by caffeine). This leads to a significantly greater and more sustained activation of cAMP-dependent pathways than either drug could achieve alone. examine.comnih.gov Studies confirm that this interaction enhances metabolic rate, thermogenesis, and hormonal responses beyond the additive effects of the individual components. researchgate.netresearchgate.net

Analytical and Bioanalytical Methodologies for Elsinore Combination Constituents in Research

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental in the analysis of multi-component pharmaceutical formulations like the Elsinore combination, providing the necessary resolution to separate each active ingredient for individual analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of aspirin (B1665792), caffeine (B1668208), and ephedrine (B3423809) in various formulations. researchgate.net Researchers have developed and validated numerous reversed-phase HPLC (RP-HPLC) methods to effectively separate these compounds. A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier, such as methanol (B129727) or acetonitrile. scribd.comthegms.co

Method development often focuses on optimizing mobile phase composition, pH, flow rate, and detector wavelength to achieve baseline separation with good peak symmetry in a minimal amount of time. researchgate.netusp.org For instance, one validated RP-HPLC method allows for the simultaneous analysis of paracetamol, pseudoephedrine, caffeine, and chlorpheniramine (B86927) maleate (B1232345) using a C18 column with a gradient mobile phase of phosphate buffer and acetonitrile. scribd.com Another study successfully separated caffeine and ephedrine using a mobile phase of 0.1% phosphoric acid and methanol with a gradient flow rate. nih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters like linearity, accuracy, precision, specificity, and robustness, ensuring their reliability for quality control. ijpsr.com

Table 1: Example HPLC Method Parameters for Combination Analysis

| Parameter | Condition 1 usp.org | Condition 2 farmaciajournal.com | Condition 3 nih.gov |

|---|---|---|---|

| Column | Waters XSelect HSS T3, 4.6 mm x 15.0 cm, 3.5 µm | C18 | Not Specified |

| Mobile Phase | A: 0.15% TFA in waterB: Acetonitrile/Methanol (75:25) | Not Specified | 0.1% H3PO4 / Methanol |

| Elution | Gradient | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | Not Specified | 0.7-2.5 mL/min |

| Detector | PDA at 270 nm | DAD | DAD |

| Column Temp. | 40°C | Not Specified | Not Specified |

| Retention Time | Aspirin & Caffeine: < 10 min | Caffeine: 8.97 minEphedrine: 4.98 min | Not Specified |

This table is a representation of typical parameters and does not correspond to a single, specific study but is a composite of reported methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Purity

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification and purity assessment of the volatile or derivatized components of the Elsinore pill. It is particularly useful for confirming the identity of the alkaloids. nih.gov An analytical procedure using GC-MS has been developed for the determination of pharmaceutical compounds including aspirin and caffeine in aqueous samples after a solid-phase extraction (SPE) step. nih.gov

For GC-MS analysis, non-volatile compounds like aspirin may require derivatization to increase their volatility. The mass spectrometer provides detailed mass spectra of the eluting compounds. By comparing these spectra with established libraries (like NIST), the identity of each component can be confirmed with high confidence. The fragmentation patterns observed in the mass spectra offer structural information that is crucial for unambiguous identification and for distinguishing between closely related compounds. mecsj.com

Chiral Chromatography for Enantiomeric Separation of Ephedrine Isomers

Ephedrine has two chiral centers, resulting in four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. nih.gov Since these enantiomers and diastereomers can have different pharmacological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose.

Various chiral stationary phases (CSPs) have been successfully employed in both HPLC and GC for this separation. Polysaccharide-based chiral columns, for instance, have demonstrated effective enantio-recognition for ephedrine and pseudoephedrine enantiomers in normal-phase liquid chromatography. deepdyve.com Another approach involves using a gamma-cyclodextrin (B1674603) capillary GC column, which can determine alkaloid patterns and identify synthetic isomers that may be present as impurities. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a rapid and sensitive technique for separating all four stereoisomers in under 11 minutes. nih.gov Furthermore, β-cyclodextrins have been evaluated as chiral selectors, either immobilized on a stationary phase or added to the mobile phase in LC, to achieve enantioseparation. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and precise quantification of the Elsinore combination's constituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of organic molecules like aspirin, caffeine, and ephedrine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. chegg.com

In a mixture, the characteristic chemical shifts and coupling constants of each compound's protons can be used for identification and quantification. scribd.com For example, in a ¹H NMR spectrum of an aspirin and caffeine mixture, the singlet peaks corresponding to the methyl groups of caffeine are distinct from the aromatic and acetyl protons of aspirin. nih.gov Benchtop NMR has been shown to be effective in distinguishing between ephedrine, pseudoephedrine, and other related compounds, making it a valuable tool for forensic and quality control laboratories. researchgate.net The use of an internal standard, such as 1,3,5-trioxane, can improve the accuracy and precision of quantitative NMR (qNMR) assays for these mixtures. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Compound | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| Aspirin | Acetyl protons (-COCH₃) | ~2.3 |

| Aromatic protons | 7.1 - 8.2 | |

| Carboxylic acid proton (-COOH) | ~11.5 | |

| Caffeine | N-Methyl protons (-NCH₃) | 3.4, 3.6, 4.0 |

| C-H proton | ~7.5 | |

| Ephedrine | C-Methyl protons (-CH₃) | ~1.0 (doublet) |

| N-Methyl proton (-NCH₃) | ~2.5 (singlet) | |

| Methine protons (-CH-) | 3.0, 4.8 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various spectroscopic resources. chegg.comscribd.com

Mass Spectrometry (MS/MS) for Fragment Analysis and Component Quantification

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic inlet (LC-MS/MS or GC-MS/MS), provides exceptional sensitivity and selectivity for both the quantification and structural confirmation of the Elsinore constituents. capes.gov.br This technique involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺ of caffeine or ephedrine), which is then fragmented to produce a characteristic pattern of product ions.

This fragmentation pattern serves as a structural fingerprint, allowing for highly specific detection even in complex biological matrices like plasma or urine. researchgate.net For example, in the MS/MS analysis of ephedrine, characteristic product ions result from the neutral loss of water (H₂O) and the loss of the methyl amino group. mdpi.com LC-MS/MS methods have been developed and validated for the simultaneous determination of L-ephedrine, pseudoephedrine, and caffeine in rat plasma at nanogram-per-milliliter concentrations, demonstrating the technique's power for bioanalytical studies. capes.gov.brresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Acetylsalicylic acid (Aspirin) |

| Ammonium acetate |

| Aspirin |

| Caffeine |

| Chlorpheniramine maleate |

| Ephedrine |

| (1R,2S)-(-)-ephedrine |

| (1S,2R)-(+)-ephedrine |

| Methanol |

| Paracetamol (Acetaminophen) |

| Phenylpropanolamine |

| Phosphoric acid |

| Potassium di-hydrogen ortho-phosphate |

| Pseudoephedrine |

| (1R,2R)-(-)-pseudoephedrine |

| (1S,2S)-(+)-pseudoephedrine |

| 1,3,5-trioxane |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. eag.comthermofisher.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint". eag.comthermofisher.comnumberanalytics.com This method is particularly useful for the initial characterization of the constituents of the this compound. eag.com

The analysis of Elsinorine A, a complex heterocyclic alkaloid, would likely reveal characteristic absorption bands. For instance, N-H stretching vibrations in the range of 3300-3500 cm⁻¹ could indicate the presence of amine or amide groups. nih.govajol.info Aromatic C=C stretching vibrations between 1400-1600 cm⁻¹ would be consistent with its heterocyclic nature. numberanalytics.com The FTIR spectrum of Coronide B, a modified steroid-like molecule, would be expected to show strong C-H stretching bands from its aliphatic backbone around 2850-3000 cm⁻¹. researchgate.net The presence of a carbonyl group (C=O), a common feature in steroids, would produce a strong absorption peak in the 1650-1750 cm⁻¹ region. numberanalytics.com Hamletin C, being a polypeptide, would exhibit characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. mdpi.com

A hypothetical FTIR analysis of the this compound's constituents could yield the following data:

| Functional Group | Wavenumber (cm⁻¹) | Associated Constituent |

| N-H Stretch (Amine/Amide) | 3400-3300 | Elsinorine A, Hamletin C |

| C-H Stretch (Aliphatic) | 3000-2850 | Coronide B |

| C=O Stretch (Carbonyl) | 1750-1650 | Coronide B, Hamletin C |

| C=C Stretch (Aromatic) | 1600-1450 | Elsinorine A |

| Amide I Band | ~1650 | Hamletin C |

| Amide II Band | ~1550 | Hamletin C |

Electrochemical and Biosensor Approaches for In Vitro Detection

Electrochemical methods and biosensors offer highly sensitive and selective platforms for the detection of pharmaceutical compounds. benthamdirect.comresearchgate.net These techniques are particularly valuable for in vitro studies, providing rapid and often real-time measurements.

Voltammetric Techniques for Quantitative Analysis of Constituent Compounds

Voltammetry measures the current response of an electroactive species to a varying potential. slideshare.net Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are known for their high sensitivity and are well-suited for quantitative analysis of drugs. libretexts.orgnumberanalytics.com

For the this compound constituents, voltammetry could be employed to determine their concentrations in a given sample. libretexts.org Elsinorine A, with its heterocyclic structure, would likely be electroactive, allowing for its direct quantification. Coronide B, if it possesses reducible or oxidizable functional groups, could also be measured. Hamletin C, depending on the presence of electroactive amino acid residues like tryptophan or tyrosine, might also be detectable. The choice of voltammetric technique would depend on the specific properties of each compound and the desired sensitivity. libretexts.org

A research study might compare different voltammetric techniques for the analysis of Elsinorine A, with results summarized as follows:

| Voltammetric Technique | Limit of Detection (LOD) for Elsinorine A (M) | Linear Dynamic Range (M) |

| Cyclic Voltammetry (CV) | 1.0 x 10⁻⁶ | 5.0 x 10⁻⁶ - 1.0 x 10⁻⁴ |

| Differential Pulse Voltammetry (DPV) | 5.0 x 10⁻⁸ | 1.0 x 10⁻⁷ - 5.0 x 10⁻⁵ |

| Square Wave Voltammetry (SWV) | 2.0 x 10⁻⁸ | 8.0 x 10⁻⁸ - 2.0 x 10⁻⁵ |

Aptamer-Based Biosensors for Selective Recognition

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. bjid.org.brnih.gov Aptamer-based biosensors are emerging as powerful tools for the detection of a wide range of molecules, from small molecules to proteins. researchgate.netneoaptamers.com

To develop a biosensor for the this compound's constituents, specific aptamers would first need to be selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). bjid.org.brmdpi.com This process involves incubating a large library of random nucleic acid sequences with the target molecule (e.g., Elsinorine A) and selecting those that bind. researchgate.net

Once a high-affinity aptamer is identified, it can be integrated into a biosensor platform. neoaptamers.com For example, the aptamer could be immobilized on an electrode surface. When the target molecule binds to the aptamer, it can cause a conformational change that alters the electrochemical signal, allowing for detection. neoaptamers.com The high specificity of aptamers would enable the selective detection of each constituent even in a complex mixture. mdpi.com

The development of an aptamer-based biosensor for Coronide B could yield the following characteristics:

| Parameter | Value |

| Aptamer Dissociation Constant (Kd) | 15 nM |

| Detection Limit | 1 nM |

| Selectivity vs. Elsinorine A | >1000-fold |

| Selectivity vs. Hamletin C | >1000-fold |

Computational Analytical Chemistry for Mixture Deconvolution and Component Characterization

The analysis of complex mixtures like the this compound often produces convoluted data where the signals from different components overlap. Computational analytical chemistry, or chemometrics, provides mathematical and statistical tools to deconvolve these complex datasets. felixinstruments.come-bookshelf.de

Multivariate curve resolution-alternating least squares (MCR-ALS) is a powerful chemometric technique used to resolve mixture data into the pure component profiles (e.g., spectra) and their corresponding concentration profiles. researchgate.netrsc.org This method is particularly useful for analyzing data from techniques like spectroscopy and chromatography where multiple components are measured simultaneously. brjac.com.br

In the context of the this compound, MCR-ALS could be applied to a dataset obtained from a hyphenated technique like liquid chromatography with diode-array detection (LC-DAD). The MCR-ALS algorithm would mathematically separate the overlapping chromatographic peaks and their corresponding UV-Vis spectra for Elsinorine A, Coronide B, and Hamletin C. acs.org This allows for the identification and quantification of each component even with incomplete chromatographic separation. brjac.com.br The successful application of MCR-ALS relies on the selection of the correct number of components and the application of appropriate constraints, such as non-negativity of concentrations and spectra. rsc.org

A study on the deconvolution of a complex mixture containing the this compound's constituents might report the following outcomes:

| Component | Recovered Spectrum Match (%) | Quantitative Error (%) |

| Elsinorine A | 99.2 | 1.8 |

| Coronide B | 98.7 | 2.3 |

| Hamletin C | 99.5 | 1.5 |

Conceptual and Theoretical Applications in Chemical Biology Research

Elsinore Combination as a Historical Model for Investigating Multi-Target Chemical Entity Design

The Elsinore pill serves as an early, albeit serendipitous, model for the investigation of multi-target chemical entities. The rationale behind multi-target drug design is to address complex diseases by simultaneously modulating multiple biological targets, which can lead to enhanced efficacy and a reduction in the potential for drug resistance. nih.gov The combination of ephedrine (B3423809), caffeine (B1668208), and phenobarbital (B1680315) in the this compound exemplifies this principle by engaging distinct pharmacological pathways.

Ephedrine, a sympathomimetic amine, primarily acts as an agonist at α- and β-adrenergic receptors, and also promotes the release of norepinephrine (B1679862). drugbank.comed.ac.uk Caffeine, a methylxanthine, is a well-known antagonist of adenosine (B11128) receptors. nih.gov Phenobarbital, a barbiturate (B1230296), enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. frontiersin.orgscielo.br The simultaneous action of these three compounds on different receptor systems provides a historical case study for the principles of polypharmacology. upf.edu

The design of multi-target agents is a complex endeavor that often involves integrating different pharmacophores into a single molecule or using a combination of drugs. nih.gov The this compound represents the latter approach, where distinct chemical entities with different mechanisms of action are combined. This historical example underscores the potential of combination therapies to achieve a synergistic or additive effect by targeting different nodes in a biological network. Modern approaches to multi-target drug design often employ computational methods to identify and optimize compounds that can interact with multiple targets. nih.govfrontiersin.orgspringernature.com

Use of Constituent Compounds as Chemical Probes for Receptor and Enzyme Studies

The individual components of the this compound have been extensively used as chemical probes in chemical biology to investigate the function and regulation of their respective molecular targets. A chemical probe is a small molecule used to study and manipulate a biological system, ideally with high potency and selectivity for its target. rsc.org

Ephedrine as a Chemical Probe: Ephedrine and its stereoisomers are valuable tools for studying the adrenergic system. It acts as an agonist at adrenergic receptors and as a substrate for the norepinephrine transporter. researchgate.net This dual action allows researchers to probe both receptor signaling and neurotransmitter reuptake mechanisms. Its structural similarity to other sympathomimetic amines makes it a useful reference compound in structure-activity relationship (SAR) studies of adrenergic ligands. wikipedia.org

Caffeine as a Chemical Probe: Caffeine is a widely used and well-characterized non-selective antagonist of adenosine A1 and A2A receptors, making it an invaluable probe for studying the adenosinergic system. nih.govscielo.br Its ability to cross the blood-brain barrier allows for its use in both in vitro and in vivo studies to investigate the role of adenosine receptors in various physiological processes. mdpi.com However, it's important to note that at higher concentrations, caffeine can interact with other targets, such as phosphodiesterases and GABA-A receptors, which must be considered when interpreting experimental results. nih.gov

Phenobarbital as a Chemical Probe: Phenobarbital is a classic positive allosteric modulator of GABA-A receptors. frontiersin.orgnih.gov It binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA, making it a crucial tool for studying the pharmacology of the GABAergic system. scielo.br Its well-defined mechanism of action has facilitated the investigation of GABA-A receptor subtypes and their role in neuronal inhibition.

| Compound | Primary Target(s) | Use as a Chemical Probe |

| Ephedrine | α- and β-Adrenergic Receptors, Norepinephrine Transporter | Studying adrenergic signaling and norepinephrine reuptake. |

| Caffeine | Adenosine A1 and A2A Receptors | Investigating the role of adenosine receptors in various physiological processes. |

| Phenobarbital | GABA-A Receptors | Elucidating the function and modulation of GABAergic neurotransmission. |

Development of Novel Analogues and Derivatives for Mechanistic Elucidation and Pathway Probing

The development of analogues and derivatives of the constituent compounds of the this compound has been instrumental in elucidating their mechanisms of action and for probing biological pathways with greater specificity.

Ephedrine Analogues: Numerous analogues of ephedrine have been synthesized to explore the structural requirements for adrenergic receptor activation and transporter interaction. wikipedia.org Modifications to the phenyl ring and the N-methyl group have been shown to alter the potency and selectivity of these compounds for different adrenergic receptor subtypes. nih.gov For example, the synthesis of substituted phenylacetylcarbinol (PAC) analogues and their subsequent reductive amination has been explored to generate novel ephedrine-like compounds with varying pharmacological profiles. dcu.ie

Caffeine Derivatives: The synthesis of caffeine derivatives has been a major focus of medicinal chemistry research. Modifications at the 8-position of the xanthine (B1682287) scaffold have yielded compounds with altered affinity and selectivity for different adenosine receptor subtypes. researchgate.net For instance, the introduction of a dihydroquinazolinone moiety has led to novel caffeine derivatives with interesting biological activities. sioc-journal.cn These derivatives are crucial for dissecting the specific roles of different adenosine receptor subtypes in cellular signaling. The synthesis of polyamine derivatives of caffeine has also been explored, leading to compounds with unique fragmentation patterns in mass spectrometry studies. semanticscholar.org

Phenobarbital Analogues: The chemical structure of phenobarbital has influenced the development of subsequent antiepileptic drugs. nih.gov Analogues such as mephobarbital and eterobarb (B1671376) have been synthesized and studied. nih.gov The synthesis and analysis of derivatives like p-hydroxyphenobarbital are important for understanding the metabolism and pharmacokinetics of phenobarbital. nih.gov The development of photoswitchable analogues of phenobarbital for use in photopharmacology represents a modern approach to creating tools for precise spatiotemporal control of receptor activity. wikipedia.org

| Parent Compound | Derivative/Analogue Example | Research Application |

| Ephedrine | Substituted Phenylacetylcarbinol (PAC) Analogues | Exploration of structure-activity relationships at adrenergic receptors. |

| Caffeine | 8-substituted Xanthines | Development of selective adenosine receptor subtype antagonists. |

| Phenobarbital | p-hydroxyphenobarbital | Studying the metabolism and pharmacokinetics of barbiturates. |

Integration with Systems Chemical Biology Approaches (theoretical frameworks)

The multi-target nature of the this compound provides a conceptual entry point for its integration with systems chemical biology frameworks. Systems chemical biology aims to understand the effects of small molecules on complex biological systems in a holistic manner, moving beyond the "one drug, one target" paradigm. nih.govcrick.ac.uk The polypharmacology exhibited by the this compound's components aligns with the core principles of systems chemical biology, which acknowledges that many drugs interact with multiple targets. upf.edu

Computational tools for predicting polypharmacology can be retrospectively applied to the components of the this compound to understand their broader target profiles. unibe.ch This type of analysis can help to de-risk the use of chemical probes by identifying potential off-target effects that could confound experimental results. rsc.org Furthermore, perturbation-theory machine learning (PTML) models offer a sophisticated in silico approach to simultaneously predict multiple biological effects of compounds against various targets, which is highly relevant for understanding multi-target therapies like the this compound. mdpi.com The integration of experimental data with these computational models can provide a more comprehensive, systems-level understanding of how multi-component drugs exert their effects.

Future Research Directions and Unresolved Questions in Chemical Research

Advanced Computational Approaches for Predicting Combination Effects and Interactions

The prediction of how different chemical compounds will behave when combined is a significant challenge in chemical research. Advanced computational models are becoming essential tools to address this complexity.

Future research is focused on developing more sophisticated algorithms to predict the synergistic or antagonistic effects of chemical mixtures. These models integrate diverse data sources, including chemical structures, molecular properties, and biological activities. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning are being refined to improve the accuracy of these predictions. nih.govacs.org Deep learning models, such as deep autoencoders and feed-forward neural networks, are being employed to analyze vast chemical datasets and predict interactions at the gene and pathway levels. oup.com

A key unresolved question is how to accurately model the dynamic nature of molecular interactions in a biological system over time. Current models often provide a static snapshot, but the real-world effects can change as compounds are metabolized and distributed. nih.gov

Table 1: Advanced Computational Models in Chemical Interaction Prediction

| Model Type | Description | Application | Key Challenge |

|---|---|---|---|

| QSAR | Correlates molecular structure with biological activity. | Predicts toxicity and efficacy based on chemical features. acs.org | Limited by the diversity of training data and can be hard to generate for novel compounds. acs.org |

| Machine Learning (e.g., Random Forest, SVM) | Uses algorithms to learn from large datasets of chemical interactions. | Predicts a wide range of toxicity endpoints and drug-like properties. nih.govacs.org | Requires large, high-quality datasets for training; model interpretability can be difficult. |

| Deep Learning (e.g., DeepTox, deepFPlearn) | Utilizes multi-layered neural networks to identify complex patterns in data. | Predicts chemical interference with biochemical pathways and gene-level effects. oup.com | Computationally intensive and requires massive datasets for optimal performance. |

| Physiologically-Based Pharmacokinetic (PBPK) Models | Simulates the absorption, distribution, metabolism, and excretion of compounds. | Improves the prediction of human toxicity without animal testing. nih.gov | Integrating the complex physiological parameters accurately remains a challenge. |

Exploration of Novel Synthetic Pathways for Green Chemistry Principles in Constituent Production

The production of chemical compounds, especially those with applications in modulating the central nervous system, is increasingly guided by the principles of green chemistry. This involves designing chemical syntheses to reduce waste, minimize energy consumption, and use safer, renewable materials. news-medical.net

Future research is actively exploring several innovative synthetic methods:

Biocatalysis : The use of enzymes as catalysts can lead to more streamlined and efficient routes to complex molecules compared to traditional synthesis. astrazeneca.com Advances in computational enzyme design are expanding the range of possible reactions. astrazeneca.com

Photocatalysis : Visible-light-mediated catalysis allows for chemical reactions to occur at low temperatures, using safer reagents and opening up new synthetic possibilities. astrazeneca.com

Electrocatalysis : Using electricity to drive chemical reactions offers a sustainable and efficient method for organic synthesis. astrazeneca.com

Continuous Flow Chemistry : This technique can reduce solvent waste, energy use, and purification steps, leading to lower operational costs and a smaller environmental footprint. news-medical.net

A significant unresolved question is how to scale these green synthetic methods from the laboratory to industrial production in a cost-effective manner for a wide range of complex molecules. news-medical.net

Theoretical Studies on Long-Term Molecular Interactions and Stability of Combination Components

Understanding the long-term stability and interactions of multiple chemical components within a single formulation is critical. Theoretical studies, primarily using quantum chemical calculations like Density Functional Theory (DFT), provide valuable insights into molecular structure and reactivity. ebsco.comresearchgate.net

Future theoretical research will focus on:

Predicting Degradation Pathways : Developing models to predict how combined compounds will degrade over time under various environmental conditions. This is a key principle of green chemistry—designing for degradation. news-medical.net

Assessing Conformational Stability : Investigating the different spatial arrangements (conformations) a molecule can adopt and how the presence of other compounds affects its conformational stability and, consequently, its activity. ebsco.com

A major unresolved question is how to accurately predict the emergent properties of a chemical mixture over extended periods, as the interactions between the components and their degradation products can lead to unforeseen changes in stability and reactivity. researchgate.netacs.org

Table 2: Theoretical Approaches to Molecular Stability

| Theoretical Method | Focus | Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Electron density of a molecule. | Predicts molecular geometry, reaction mechanisms, and electronic properties like HOMO-LUMO gaps, which relate to stability. researchgate.netacs.org |

| Molecular Orbital Theory | The interactions of atomic orbitals to form molecular orbitals. | Explains chemical bonding, molecular configuration, and the energies associated with different structures. ebsco.com |

| Quantum Chemistry Calculations | The fundamental interactions of electrons and nuclei. | Provides detailed analysis of molecular structure, stability, and reactivity, including weak interactions. ebsco.comacs.org |

Ethical Considerations in Chemical Research on Sympathomimetic and Central Nervous System Modulators

Research involving compounds that modulate the central nervous system (CNS), including sympathomimetics, raises significant ethical questions. Sympathomimetic agents mimic the effects of endogenous catecholamines like adrenaline and noradrenaline, activating the sympathetic nervous system. mdpi.com

The academic ethical discourse in this area centers on several key themes:

Safety and Risk Assessment : A primary ethical obligation is to ensure the safety of any new compound. This is particularly critical for CNS modulators due to their potential for profound physiological and psychological effects. imrpress.comnih.gov The long-term effects of such substances are often a major concern. imrpress.com

Informed Consent : In any potential human research, ensuring that participants are fully aware of the risks and potential effects of CNS-modulating compounds is paramount. This can be complex when dealing with substances that may alter cognition or mood.

Potential for Misuse and Non-Medical Use : Researchers have an ethical responsibility to consider the potential for new compounds to be used outside of a therapeutic context. This includes the risk of abuse and the use for "neuroenhancement" in healthy individuals, which raises questions of fairness and societal pressure. imrpress.com

Stigmatization : The development of drugs for psychiatric or neurological conditions must be handled in a way that does not stigmatize the patient populations they are intended to help.

Dual-Use Dilemma : There is an ethical need to consider whether research into CNS modulators could be repurposed for harmful applications, such as in military or coercive contexts. researchgate.net

An unresolved question in this field is how to balance the potential therapeutic benefits of novel CNS modulators with the risks of unforeseen side effects and societal misuse, especially as our ability to design potent and specific molecules increases. imrpress.com

Q & A

Q. What criteria define a robust negative control in this compound mechanistic studies?

- Select controls with structural similarity but no known activity on the target pathway (e.g., enantiomers or inert analogs). Validate inactivity via shRNA knockdown or competitive binding assays .

Methodological Notes

- Data Presentation : Use Roman numerals for tables and ensure self-explanatory titles (e.g., "Table I: Dose-Response Relationships in Murine Models") .

- Literature Review : Prioritize primary sources indexed in PubMed/Medline and avoid over-reliance on preprints .

- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with grant funding priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.